CYCLOPENTADIENYLIRON DICARBONYL DIMER, 99

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

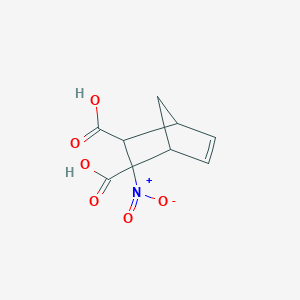

Cyclopentadienyliron dicarbonyl dimer, on the other hand, is a notable organometallic compound utilized in various synthetic applications. Its molecular structure and chemical properties make it a valuable reagent in organometallic chemistry, particularly in the synthesis of complexes and catalytic processes.

Synthesis and Molecular Structure

Potassium Nitrosodisulfonate (Fremy's Salt)

- Synthesized via oxidation reactions, Fremy's salt exhibits a unique radical nature. It is characterized by its ability to oxidize organic compounds selectively, a property that underscores its utility in organic synthesis (Rastegar, 2014).

Cyclopentadienyliron Dicarbonyl Dimer

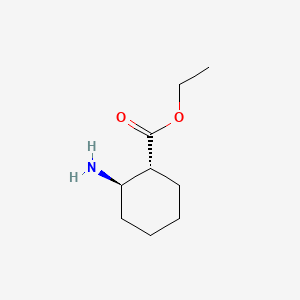

- This compound is synthesized through the reaction of cyclopentadienyl anions with iron carbonyls. Its structure is defined by a dimeric formation, where two iron atoms are bridged by two cyclopentadienyl ligands, each iron atom also being coordinated to two carbonyl groups.

Chemical Reactions and Properties

Potassium Nitrosodisulfonate

- It reacts with various reducing agents, illustrating a broad range of chemical reactivity. This reactivity profile includes interactions with metal-based reductants and nonmetal-based donors, producing derivatives through oxidation-reduction processes. The compound's radical nature is pivotal in its reactivity, allowing for the oxidation of phenols and aromatic amines to their corresponding oxidized forms (Yang & Gould, 2002).

Wissenschaftliche Forschungsanwendungen

1. Carbon Nanotube Synthesis

Methods of Application or Experimental Procedures: The synthesis involves the sublimation of carbon in an inert atmosphere using methods such as arc discharge, laser ablation, concentrated sunlight, and chemical methods such as chemical vapor deposition (CVD), multistage reactors, and electrolysis . The injection volume of the precursor was found to affect both the MWCNT diameter distribution and the amount of residual iron catalyst found in the sample .

Results or Outcomes

Low injection volumes produced relatively low impurity samples. Synthesized materials contained as little as 2.47% catalyst impurity by weight and were grown without predeposition of catalyst materials onto the substrate, reducing the need for damaging purification processes necessary to remove the substrate . Longer growth times resulted in a higher quality product .

2. Carbon-Carbon Bond Forming Reactions

Methods of Application or Experimental Procedures

The compound is used as a catalyst in reactions that form carbon-carbon bonds. The exact procedures can vary widely depending on the specific reaction .

Results or Outcomes: The use of this compound as a catalyst can lead to more efficient reactions, potentially increasing yields and reducing the amount of waste produced .

3. Synthesis of Metal-Organic Frameworks

Methods of Application or Experimental Procedures

The compound is used as a precursor in the synthesis of MOFs. The exact procedures can vary widely depending on the specific MOF being synthesized .

Results or Outcomes: The use of this compound in the synthesis of MOFs can lead to the creation of materials with unique properties, such as high surface area, low density, high porosity, and the ability to host guest molecules .

4. Cyclopropanation Reagents

Methods of Application or Experimental Procedures

The compound is used as a precursor in the synthesis of cyclopropanation reagents. The exact procedures can vary widely depending on the specific reagent being synthesized .

Results or Outcomes: The use of this compound in the synthesis of cyclopropanation reagents can lead to the creation of molecules with unique properties, such as increased stability or reactivity .

5. Photochemical Reactions

Methods of Application or Experimental Procedures

The compound is used as a reactant in photochemical reactions. The exact procedures can vary widely depending on the specific reaction .

Results or Outcomes: The use of this compound in photochemical reactions can lead to the creation of new compounds or the transformation of existing compounds .

6. Food, Drug, Pesticide or Biocidal Product Use

Methods of Application or Experimental Procedures

The compound is used as a reagent or catalyst in the production of these products. The exact procedures can vary widely depending on the specific product being produced .

Results or Outcomes: The use of this compound in the production of food, drugs, pesticides, or biocidal products can lead to improved product quality, effectiveness, or safety .

Safety And Hazards

Cyclopentadienyliron Dicarbonyl Dimer is a level one toxic compound and has certain toxicity to the human body . Contact with skin, eyes, and respiratory tract should be avoided, and good ventilation facilities should be set up during operation . If accidentally splashed on the skin, it should be immediately washed with plenty of water and medical help should be sought .

Zukünftige Richtungen

Cyclopentadienyliron Dicarbonyl Dimer is reasonably stable to storage under air and serves as a convenient starting material for accessing other Fp (CpFe(CO)2) derivatives . Its potential in the synthesis of carbon nanotubes and as a catalyst for carbon-carbon bond-forming reactions suggests promising future directions in both materials science and organic synthesis.

Eigenschaften

CAS-Nummer |

12154-95-9 |

|---|---|

Produktname |

CYCLOPENTADIENYLIRON DICARBONYL DIMER, 99 |

Molekularformel |

C12H14FeO2 |

Molekulargewicht |

246.08336 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.